

Application Notes: Fluorescein-Maleimide in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Fluorescein-maleimide*

Cat. No.: *B015326*

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Introduction

Fluorescein-maleimide is a thiol-reactive fluorescent probe widely utilized in biological research for labeling proteins, peptides, and other molecules containing free sulfhydryl groups. [1][2] It combines the bright green fluorescence of fluorescein with a maleimide functional group that specifically and covalently bonds to the thiol group of cysteine residues, forming a stable thioether linkage. [1][3] This specific reactivity, which occurs under mild physiological conditions (typically pH 6.5-7.5), makes **Fluorescein-maleimide** an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and ligand-binding assays. [1][4] Its high absorptivity and quantum yield result in a bright, easily detectable fluorescent signal, enabling researchers to visualize protein localization, track cellular processes, and study protein-protein interactions. [2][5]

Physicochemical and Spectral Properties

The efficiency of a fluorescent probe is determined by its spectral characteristics. **Fluorescein-maleimide** is known for its strong light absorption and high fluorescence efficiency. [1] However, it's important to note that its fluorescence is pH-dependent, decreasing markedly at a pH below 7. [6] Key quantitative data are summarized below.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~492 - 498 nm[1]	Varies slightly depending on solvent and local environment. [1]
Emission Maximum (λ_{em})	~515 - 524 nm[1][7]	Varies slightly depending on solvent and local environment. [1]
Molar Extinction Coefficient (ϵ)	$\geq 74,000 \text{ cm}^{-1}\text{M}^{-1}$ [5][7]	A high value, indicative of strong light absorption.[1]
Quantum Yield (Φ)	~0.79 - 0.95[1][5]	Represents high fluorescence efficiency.[1]

Experimental Protocols

Protocol 1: Labeling Cysteine-Containing Proteins with **Fluorescein-Maleimide**

This protocol provides a general procedure for conjugating **Fluorescein-maleimide** to proteins with available cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

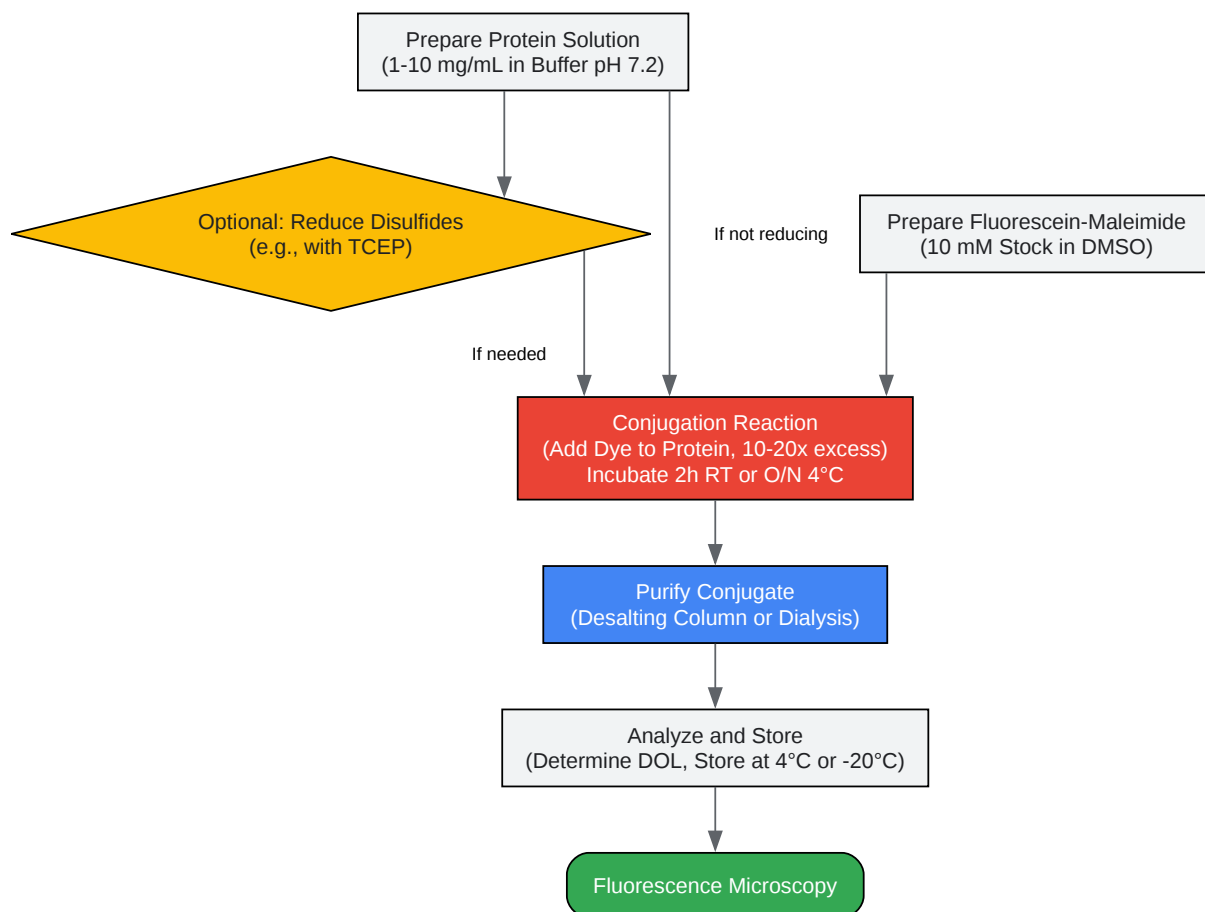
- Protein of interest containing free sulfhydryl groups
- Fluorescein-maleimide**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 20mM Sodium Phosphate, 150mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5, devoid of thiols).[4]
- (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for reducing disulfide bonds.[8]
- Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[4][9]

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[8]
 - If the buffer does not already contain it, add 5-10 mM EDTA to prevent metal-catalyzed oxidation of thiols.[4]
 - If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[8]
- Prepare **Fluorescein-Maleimide** Stock Solution:
 - Allow the vial of **Fluorescein-maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.[4]
 - Prepare a 10 mM stock solution by dissolving the required amount of **Fluorescein-maleimide** in anhydrous DMSO or DMF.[8] For example, dissolve 1 mg of the dye in approximately 234 μ L of DMSO (for a molecular weight of 427.4 g/mol). Vortex briefly to ensure it is fully dissolved.[10]
 - This stock solution can be stored at -20°C for up to a month, protected from light and moisture.[8]
- Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, add the **Fluorescein-maleimide** stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[8] For initial experiments, testing a few different ratios is recommended to find the optimal degree of labeling.[8]
 - Ensure the volume of DMSO or DMF added is less than 10% of the total reaction volume. [9]

- Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[\[4\]](#)[\[8\]](#)
- Purification of the Labeled Protein:
 - Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column (spin or gravity-flow) or by dialysis against a suitable buffer (e.g., PBS).[\[4\]](#)[\[9\]](#)
 - For column purification, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the faster-eluting, colored fraction, which contains the labeled protein.
- Storage:
 - Store the purified, labeled protein protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[\[4\]](#)

Visualizations



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